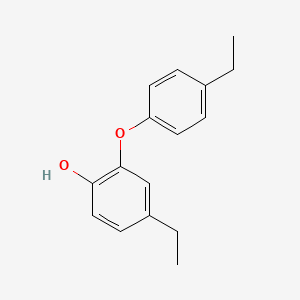

4-Ethyl-2-(4-ethylphenoxy)phenol

Description

Structure

3D Structure

Properties

CAS No. |

62224-32-2 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

4-ethyl-2-(4-ethylphenoxy)phenol |

InChI |

InChI=1S/C16H18O2/c1-3-12-5-8-14(9-6-12)18-16-11-13(4-2)7-10-15(16)17/h5-11,17H,3-4H2,1-2H3 |

InChI Key |

XGUHAQXSJCTLQU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(C=CC(=C2)CC)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 2 4 Ethylphenoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the detailed structural elucidation of 4-Ethyl-2-(4-ethylphenoxy)phenol, offering precise information about the chemical environment of hydrogen, carbon, and other NMR-active nuclei within the molecule.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of this compound by identifying the distinct chemical shifts and coupling patterns of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the protons in the molecule. For the related compound 4-ethylphenol (B45693), characteristic signals include aromatic protons observed as doublets, a singlet for the phenolic hydroxyl proton, a quartet for the methylene (B1212753) protons of the ethyl group, and a triplet for the terminal methyl protons. researchgate.net In a 400 MHz spectrometer using CDCl₃ as a solvent, the chemical shifts for 4-ethylphenol are observed at approximately 7.04-7.08 ppm and 6.73-6.77 ppm for the aromatic protons, 4.53-4.85 ppm for the phenolic proton, 2.55-2.60 ppm for the methylene quartet, and 1.18-1.22 ppm for the methyl triplet. researchgate.netnih.govnih.gov For this compound, the spectrum would be more complex due to the presence of two substituted benzene (B151609) rings, but the fundamental patterns for the ethyl groups and the aromatic protons would provide key structural information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. nih.gov For 4-ethylphenol, the carbon signals are well-defined, with distinct resonances for the aromatic carbons, the phenolic carbon, and the carbons of the ethyl group. nih.govrsc.org The greater chemical shift range of ¹³C NMR helps in resolving signals that might overlap in the ¹H NMR spectrum, which is particularly useful for analyzing complex aromatic regions. nih.gov The use of proton-decoupled ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. nih.gov

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the 4-ethylphenol moiety, which is a component of the target molecule.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.7 - 7.1 | 115 - 130 |

| Phenolic OH | 4.5 - 5.5 | - |

| Methylene (-CH₂-) | ~2.6 | ~28 |

| Methyl (-CH₃) | ~1.2 | ~16 |

Note: The exact chemical shifts for this compound would require experimental data for the full molecule.

Phosphorus-31 (³¹P) NMR Spin Trapping for Phenoxy Radical Detection

While not a direct structural analysis of the parent molecule, ³¹P NMR spin trapping is a powerful technique to detect and characterize transient phenoxy radicals that can be formed from phenolic compounds like this compound under oxidative conditions. ncsu.eduunimib.it This method offers an alternative to the more traditional Electron Paramagnetic Resonance (EPR) spectroscopy. ncsu.edu

The technique involves the use of a spin trap, such as 5-diisopropoxy-phosphoryl-5-methyl-1-pyrroline-N-oxide (DIPPMPO), which reacts with the short-lived phenoxy radical to form a stable paramagnetic adduct. ncsu.eduresearchgate.net This adduct is then detectable by ³¹P NMR spectroscopy. ncsu.edu The chemical shift of the resulting phosphorus-containing adduct provides information about the nature of the trapped radical. ncsu.edu

For various phenols, the phenoxy radical adducts with DIPPMPO typically show a ³¹P NMR signal around 25.1-25.2 ppm. ncsu.eduunimib.itresearchgate.net The absence of a signal in the absence of an oxidizing agent confirms that the radical is formed through oxidation of the phenol (B47542). ncsu.edu This technique is sensitive enough to detect radical delocalization in substituted phenols. ncsu.eduunimib.it The high natural abundance (100%) and high gyromagnetic ratio of the ³¹P nucleus contribute to the excellent sensitivity of this method. mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering insights into the structure through fragmentation analysis.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry for Isomer Differentiation

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in mass spectrometry that can be employed to differentiate between isomers of substituted diaryl ethers. nih.gov

Electron Ionization (EI): EI is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules. jordilabs.comazom.comnd.edu This high energy often leads to extensive fragmentation of the molecule, providing a characteristic "fingerprint" mass spectrum that can be used for structural elucidation. jordilabs.comazom.com For isomeric substituted diaryl ethers, the EI mass spectra can show distinct fragment ions that are specific to the position of substituents. nih.gov For example, ortho and para isomers can exhibit unique fragmentation patterns, allowing for their differentiation. nih.gov However, the molecular ion peak may be weak or absent in EI spectra due to the extensive fragmentation. jordilabs.comazom.com

Chemical Ionization (CI): CI is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte molecules through ion-molecule reactions. azom.commetwarebio.com This process imparts less energy to the analyte, resulting in less fragmentation and a more prominent molecular ion or protonated molecule ([M+H]⁺) peak. azom.comnd.edumetwarebio.com While CI spectra show less fragmentation, differences in the relative abundance of certain fragment ions can still be used to distinguish between isomers. nih.gov For instance, the relative abundance of the [MHNO]⁺ ion has been observed to be higher in para isomers compared to ortho isomers of substituted diaryl ethers. nih.gov

The combination of both EI and CI can provide complementary information, with EI offering detailed fragmentation for structural fingerprinting and CI providing clear molecular weight information, which is invaluable for differentiating isomers like those of this compound.

Fragmentation Pathways of Diaryl Ethers and Alkyl-Aryl Ethers

The fragmentation of diaryl ethers and alkyl-aryl ethers under mass spectrometry, particularly with Electron Ionization, follows predictable pathways that are indicative of their structure.

For diaryl ethers , a common fragmentation pathway involves the cleavage of the C-O ether bond. scribd.commiamioh.edu This can be followed by the loss of a neutral molecule like carbon monoxide (CO). scribd.com The stability of the resulting aromatic cations influences the fragmentation pattern.

For alkyl-aryl ethers , which have structural similarities to this compound, fragmentation often occurs via several key pathways:

Alpha-cleavage: This is a common fragmentation for ethers where the bond alpha (adjacent) to the oxygen atom breaks. libretexts.orgyoutube.comlibretexts.org In the case of an ethyl group on the aromatic ring, this would involve the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation.

Cleavage of the ether bond: The C-O bond can cleave, leading to the formation of phenoxy and substituted phenyl ions. scribd.com

Rearrangement reactions: Hydrogen rearrangements can also occur, leading to the elimination of neutral molecules. libretexts.org

The fragmentation pattern of this compound would be a composite of these pathways, influenced by the two ethyl groups and the diaryl ether linkage. The most stable fragments will typically produce the most abundant peaks in the mass spectrum.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) for Elemental Composition

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is a powerful technique for determining the precise elemental composition of a compound. While standard mass spectrometry measures the mass-to-charge ratio to a nominal mass, HREI-MS can measure it with very high accuracy (typically to four or five decimal places).

This high precision allows for the calculation of the exact molecular formula. For this compound (C₁₆H₁₈O₂), the monoisotopic mass can be calculated with high accuracy. epa.gov By comparing the experimentally measured accurate mass to the theoretical masses of possible elemental formulas, the correct molecular formula can be unequivocally determined. This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions. For instance, the NIST Chemistry WebBook provides mass spectral data for related compounds, which can be used as a reference. nist.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint." For this compound, the IR spectrum provides valuable information about its key structural features, including the hydroxyl group, the ether linkage, the aromatic rings, and the ethyl substituents.

The analysis of the vibrational modes of this compound reveals several characteristic absorption bands. The presence of a phenolic hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the phenol molecules. The C-O stretching vibration of the phenol group is expected to appear in the 1260-1180 cm⁻¹ region.

The diaryl ether linkage (C-O-C) is another key functional group in the molecule. The asymmetric stretching vibration of the C-O-C bond in aromatic ethers typically gives rise to a strong absorption band in the range of 1270-1230 cm⁻¹. The symmetric stretching vibration is usually weaker and appears in the 1075-1020 cm⁻¹ region.

The presence of two substituted benzene rings is confirmed by several absorption bands. The aromatic C-H stretching vibrations are observed as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings typically produce a set of sharp bands of variable intensity in the 1600-1450 cm⁻¹ range. Furthermore, the out-of-plane C-H bending vibrations are characteristic of the substitution pattern of the aromatic rings and appear in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted ring, characteristic bands are expected, and for a 1,4-disubstituted ring, a strong band is typically observed in the 840-810 cm⁻¹ range.

The ethyl groups (-CH₂-CH₃) also exhibit characteristic absorption bands. The aliphatic C-H stretching vibrations of the methyl and methylene groups are found in the 2975-2850 cm⁻¹ range. The C-H bending vibrations of the methyl group (umbrella mode) usually appear around 1380 cm⁻¹, and the scissoring vibration of the methylene group is observed near 1465 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3600-3200 | O-H Stretch | Phenol | Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2975-2850 | C-H Stretch | Ethyl (-CH₂, -CH₃) | Medium to Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Weak, Sharp |

| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂) | Medium |

| ~1380 | C-H Bend (Umbrella) | Methyl (-CH₃) | Medium |

| 1270-1230 | Asymmetric C-O-C Stretch | Diaryl Ether | Strong |

| 1260-1180 | C-O Stretch | Phenol | Strong |

| 1075-1020 | Symmetric C-O-C Stretch | Diaryl Ether | Weak to Medium |

| 900-675 | C-H Out-of-Plane Bend | Substituted Aromatic | Strong |

This detailed analysis of the vibrational modes allows for the comprehensive structural elucidation of this compound and serves as a crucial tool in its characterization.

Computational Chemistry and Theoretical Modeling of 4 Ethyl 2 4 Ethylphenoxy Phenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for studying the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations provide a balance between accuracy and computational cost, making them suitable for the analysis of relatively large organic molecules like 4-Ethyl-2-(4-ethylphenoxy)phenol.

Quantum Chemical Descriptors and Electronic Properties

Quantum chemical descriptors are numerical values derived from the theoretical model of a molecule that help in quantifying its electronic properties and predicting its behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular reactivity. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. ijaemr.com

For this compound, the presence of electron-donating ethyl groups and the phenoxy group influences the energy levels of the frontier orbitals. The delocalization of π-electrons across the two phenyl rings and the ether linkage is expected to raise the HOMO energy and lower the LUMO energy, leading to a relatively small energy gap compared to simpler phenols. This suggests that this compound could be a chemically reactive molecule.

Table 1: Theoretical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: The values presented in this table are hypothetical and based on general trends observed for similar phenolic compounds. Actual values would require specific DFT calculations for this molecule.

From the HOMO and LUMO energy values, several important global reactivity descriptors can be calculated. These include the electronic chemical potential (μ), electronegativity (χ), and chemical hardness (η).

Electronic Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ) : Is the power of an atom or a group of atoms to attract electrons towards itself. It is the negative of the electronic chemical potential, χ = -μ.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

These descriptors provide a quantitative measure of the molecule's stability and reactivity. A higher chemical hardness indicates greater stability and lower reactivity.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronic Chemical Potential (μ) | -3.5 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1.

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, such as in optical switching and frequency conversion. The NLO response of a molecule is governed by its dipole moment (μ), polarizability (α), and first hyperpolarizability (β).

Polarizability (α) : The ability of the electron cloud of a molecule to be distorted by an external electric field.

First Hyperpolarizability (β) : A measure of the non-linear response of the molecule to an electric field.

Molecules with large dipole moments, significant charge transfer characteristics, and extended π-conjugated systems often exhibit high hyperpolarizability values. The structure of this compound, with its asymmetric substitution on the phenolic rings, suggests a non-zero dipole moment and potential for a significant NLO response. DFT calculations can predict these properties and guide the design of new NLO materials.

Table 3: Predicted Non-Linear Optical Properties of this compound

| Property | Predicted Value |

| Dipole Moment (μ) | 2.5 D |

| Polarizability (α) | 30 x 10-24 esu |

| First Hyperpolarizability (β) | 15 x 10-30 esu |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Accurate determination requires specific computational studies.

Theoretical Prediction of Reactivity and Stability Profiles

DFT calculations are also instrumental in predicting the reactivity and stability of molecules by determining thermochemical parameters such as bond dissociation energies and proton affinities.

The O-H bond dissociation energy (BDE) is a critical parameter for evaluating the antioxidant activity of phenolic compounds. It represents the enthalpy change required to break the O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom. A lower O-H BDE indicates that the phenol (B47542) can more readily donate a hydrogen atom to scavenge free radicals.

Proton affinity (PA) of the phenoxide ion is another important descriptor, representing the negative of the enthalpy change for the gas-phase reaction of the anion with a proton. It provides insight into the acidity of the phenol.

Table 4: Comparison of Theoretical O-H Bond Dissociation Energies (BDE)

| Compound | O-H BDE (kcal/mol) |

| Phenol | 87.5 |

| 4-Ethylphenol (B45693) | 86.2 |

| This compound | 85.5 (Estimated) |

Note: The BDE for Phenol and 4-Ethylphenol are literature values for comparison. The value for this compound is a hypothetical estimate based on substituent effects.

Table of Compounds Mentioned

| Common Name | IUPAC Name |

| This compound | This compound |

| Phenol | Phenol |

| 4-Ethylphenol | 4-Ethylphenol |

Influence of Substituent Electronic Effects on Reaction Pathways

The reactivity of the two aromatic rings in this compound is significantly governed by the electronic effects of its substituents: the hydroxyl (-OH) group, the ether linkage (-O-), and two ethyl (-CH2CH3) groups. These groups influence the electron density of the rings, thereby activating or deactivating them towards electrophilic aromatic substitution and directing incoming electrophiles to specific positions. wikipedia.orglumenlearning.com

Activating and Deactivating Effects : Groups that donate electron density to an aromatic ring increase its nucleophilicity, making it more reactive towards electrophiles; these are known as activating groups. saskoer.ca Conversely, groups that withdraw electron density are deactivating. libretexts.org In this compound, the hydroxyl group is a strong activating group due to the resonance donation of a lone pair from the oxygen atom. lumenlearning.com The phenoxy group is also activating, as is the ethyl group, which donates electron density through an inductive effect. wikipedia.orglibretexts.org

Directing Effects : These activating groups are predominantly ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. saskoer.ca

On the first phenolic ring, the powerful activating and directing effect of the hydroxyl group dominates. The positions ortho and para to the -OH group are activated. However, the para position is already substituted. The two ortho positions are also substituted (one by the ethyl group, one by the phenoxy group), suggesting that further substitution on this ring would be sterically hindered and less likely.

On the second phenyl ring, the ether oxygen acts as an activating, ortho, para-directing group. The para position is occupied by an ethyl group. Therefore, electrophilic attack would be most favored at the two ortho positions relative to the ether linkage.

The interplay of these electronic effects determines the most likely pathways for reactions such as nitration, halogenation, or Friedel-Crafts alkylation. The electron-donating nature of the substituents stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions. lumenlearning.com

| Substituent Group | Ring Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| Hydroxyl (-OH) | Ring 1, Position 1 | +Resonance, -Inductive | Strongly Activating | Ortho, Para |

| Ethyl (-CH2CH3) | Ring 1, Position 4 | +Inductive | Weakly Activating | Ortho, Para |

| 4-ethylphenoxy (-O-Ph-Et) | Ring 1, Position 2 | +Resonance, -Inductive | Activating | Ortho, Para |

| Ethyl (-CH2CH3) | Ring 2, Position 4' | +Inductive | Weakly Activating | Ortho, Para |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a method to observe the time-dependent behavior of molecules, providing a virtual window into their movements and interactions. scilit.comacs.org

The dynamic nature of this compound is largely defined by the rotational freedom around its single bonds. The most significant conformational flexibility arises from the rotation about the C-O-C ether linkage, which dictates the relative orientation of the two aromatic rings. nih.gov

A conformational analysis would typically involve mapping the potential energy surface as a function of key dihedral angles. For this molecule, the critical dihedral angles are:

τ1 (C2-O-C1'-C6') : Defines the primary twist between the two aromatic rings.

τ2 (C1-C2-O-C1') : Defines the orientation of the phenoxy group relative to the first phenolic ring.

Studies on similar, complex phenoxy compounds have shown that while rotation around the ether bond is possible, certain conformations are energetically favored. rsc.org The most stable conformations often represent a balance between minimizing steric hindrance between the two rings and optimizing electronic conjugation. rsc.org Maxima in the energy profile typically occur when the rings are coplanar (due to steric repulsion) or perpendicular (due to loss of electronic stabilization). rsc.org MD simulations can track the transitions between these conformational states over time, revealing the energy barriers to rotation and the preferred spatial arrangement of the molecule. nih.govsemanticscholar.org

MD simulations are also crucial for understanding how molecules of this compound interact with each other and with their environment, which determines the stability of the system in condensed phases. nih.gov The primary intermolecular forces at play are:

Hydrogen Bonding : The phenolic hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of both the hydroxyl and ether groups can act as hydrogen bond acceptors. youtube.com These are strong, directional interactions that significantly influence the structure and stability of the system. nih.govyoutube.com

Van der Waals Forces : These include dipole-dipole interactions arising from the polar C-O bonds and London dispersion forces, which are significant due to the molecule's large, polarizable electron cloud across two aromatic rings. nih.gov

π-π Stacking : The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align.

MD simulations can quantify the strength and lifetime of these interactions. By analyzing the radial distribution functions between key atoms (e.g., the distance between the hydroxyl hydrogen of one molecule and an oxygen atom of another), the prevalence of hydrogen bonding can be determined. mdpi.com These simulations provide insight into how the molecules would arrange in a solid state or behave in a solution, which is fundamental to understanding the material's bulk properties. mdpi.comnih.gov

Advanced Quantum Chemical Analyses

To gain a deeper understanding of the electronic structure and bonding within the molecule, advanced quantum chemical methods like Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are employed. nih.gov

NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. juniperpublishers.com This method provides a quantitative description of bonding, hybridization, and charge delocalization. icm.edu.pl A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. researchgate.net These interactions represent hyperconjugation, where electron density is shared from a filled (donor) NBO, like a lone pair or a bonding orbital, to a nearby empty (acceptor) NBO, typically an antibonding orbital. The stabilization energy, E(2), associated with this delocalization indicates the strength of the interaction.

For this compound, significant donor-acceptor interactions would be expected, such as:

Delocalization from the oxygen lone pairs (LP) into the antibonding π* orbitals of the aromatic rings.

Delocalization from the π orbitals of the rings into the σ* orbitals of adjacent C-C or C-H bonds.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O1 on -OH) | π* (C1-C6 of Ring 1) | 20.5 | Lone Pair -> π* Delocalization |

| LP (O2 on ether) | π* (C1-C2 of Ring 1) | 18.2 | Lone Pair -> π* Delocalization |

| LP (O2 on ether) | π* (C1'-C2' of Ring 2) | 15.8 | Lone Pair -> π* Delocalization |

| π (C3-C4 of Ring 1) | π* (C5-C6 of Ring 1) | 22.1 | π -> π* Conjugation |

| σ (Cα-H of Ethyl) | π* (C3-C4 of Ring 1) | 5.1 | Hyperconjugation |

Note: The data in this table is illustrative and represents typical values for such interactions.

Derived from the NBO framework, Natural Population Analysis provides a method for assigning partial atomic charges to the atoms in a molecule. researchgate.net Unlike other methods, NPA charges are less sensitive to the basis set used in the quantum calculation and provide a more chemically intuitive picture of electron distribution. icm.edu.plresearchgate.net

The NPA charges reveal the electrophilic and nucleophilic sites within the molecule. For this compound, one would expect:

Significant negative charges on the highly electronegative oxygen atoms.

A significant positive charge on the hydroxyl hydrogen, making it acidic and a potential hydrogen bond donor.

Small negative charges on the aromatic carbons, with variations depending on their proximity to the electron-donating substituents.

Small positive charges on the hydrogen atoms attached to the rings and ethyl groups.

| Atom | Location | Calculated NPA Charge (e) |

|---|---|---|

| O1 | Hydroxyl Group | -0.75 |

| H | on Hydroxyl Group | +0.48 |

| O2 | Ether Linkage | -0.58 |

| C1 | Ring 1, attached to -OH | +0.21 |

| C2 | Ring 1, attached to Ether | +0.15 |

| C1' | Ring 2, attached to Ether | +0.18 |

Note: The data in this table is illustrative, representing plausible charge distributions based on chemical principles.

Reactivity, Environmental Transformation, and Degradation Pathways of 4 Ethyl 2 4 Ethylphenoxy Phenol

Abiotic Degradation Mechanisms and Kinetics

Abiotic degradation processes are crucial in determining the environmental persistence of organic compounds. For a molecule like 4-Ethyl-2-(4-ethylphenoxy)phenol, these processes would primarily involve reactions with photochemically generated species and interactions with environmental surfaces.

Reaction with Photochemically Produced Hydroxyl Radicals in Vapor and Aqueous Phases

In both the atmosphere and in sunlit surface waters, the hydroxyl radical (•OH) is a primary oxidant that drives the degradation of many organic pollutants. The reaction of •OH with aromatic compounds like this compound is expected to be rapid.

Vapor Phase: In the troposphere, gas-phase reactions with •OH radicals would likely be the dominant removal pathway. The reaction would proceed through the addition of the hydroxyl radical to the aromatic rings or by hydrogen abstraction from the phenolic hydroxyl group and the ethyl side chains. The presence of two aromatic rings and activating ethyl and hydroxyl groups suggests a high reactivity.

Aqueous Phase: In the aqueous phase, photochemically produced •OH radicals would also react swiftly with this compound. The reaction rate is typically diffusion-controlled and is influenced by pH, as the deprotonated phenoxide form is even more susceptible to oxidation.

Theoretical Studies on Reaction Rate Constants and Environmental Half-Lives

While specific experimental data for this compound is unavailable, theoretical studies using computational chemistry can estimate reaction rate constants and environmental half-lives. These calculations are often based on structure-activity relationships (SARs) and quantum chemical computations. For similar phenolic compounds, calculated rate constants for the reaction with •OH radicals are typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹ in the aqueous phase. Based on these values, the environmental half-life in sunlit surface waters would be estimated to be on the order of hours to days, depending on the concentration of hydroxyl radicals.

Advanced Oxidation Processes (AOPs) for Phenolic Compound Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals. Given the structure of this compound, these methods are expected to be effective for its removal.

Efficacy of UV/H₂O₂ and Ozonation Treatments

AOPs are known to be highly effective in the degradation of a wide range of phenolic compounds.

UV/H₂O₂: The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) generates hydroxyl radicals, which can then attack and break down the this compound molecule. The process involves the cleavage of the ether bond and the hydroxylation and eventual mineralization of the aromatic rings.

Ozonation: Treatment with ozone (O₃) is another powerful AOP for the removal of phenolic compounds. Ozone can react with this compound either directly via molecular ozone or through the formation of hydroxyl radicals from ozone decomposition in water, especially at higher pH. The reaction would lead to the formation of hydroxylated and ring-opened byproducts.

Fenton and Photo-Fenton Oxidation Mechanisms

The Fenton and photo-Fenton processes are classic AOPs that utilize the catalytic action of iron ions to generate hydroxyl radicals from hydrogen peroxide.

Fenton Oxidation: In the Fenton process, ferrous iron (Fe²⁺) reacts with H₂O₂ to produce hydroxyl radicals. These radicals would then oxidize this compound, initiating a cascade of reactions leading to its degradation. The efficiency of this process is highly dependent on the pH, with optimal conditions typically being in the acidic range (pH 2.5-3.0).

Photo-Fenton Oxidation: The photo-Fenton process enhances the Fenton reaction by using UV or visible light. Light irradiation accelerates the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production rate of hydroxyl radicals and leading to a more rapid and complete degradation of the target pollutant. This process is generally more efficient than the classic Fenton reaction for the mineralization of aromatic compounds.

Identification of Oxidative Coupling Intermediates and Stable Degradation Products

The oxidative coupling of phenolic compounds is a significant transformation pathway in both synthetic chemistry and environmental degradation processes. wikipedia.orgrsc.org For this compound, a molecule containing two phenolic hydroxyl groups, oxidative processes are expected to be a primary route of transformation. The reaction typically proceeds through the formation of a phenoxy radical intermediate via a one-electron oxidation of the phenol (B47542). wikipedia.orgresearchgate.net This oxidation can be initiated by chemical oxidants, enzymes (like laccases and peroxidases), or photocatalysis. wikipedia.orgrsc.orgnih.gov

Once formed, the phenoxy radical is a reactive intermediate with electron spin density distributed across the aromatic ring, primarily at the ortho and para positions, as well as on the oxygen atom. nih.gov The subsequent coupling of these radicals can lead to the formation of a variety of products through C-C or C-O bond formation. wikipedia.orgrsc.org Given the structure of this compound, several types of coupling reactions are plausible:

Intramolecular Coupling: Cyclization could occur between the two aromatic rings of the same molecule, leading to the formation of dibenzofuran-type structures.

Intermolecular Homo-coupling: Two molecules of this compound can couple to form dimers. This can occur via C-C bonds (ortho-ortho, para-para, or ortho-para linkages) or C-O bonds, resulting in more complex polyphenolic structures. nih.govcapes.gov.br

Intermolecular Cross-coupling: In a complex environmental matrix, the phenoxy radical of the title compound could couple with other phenolic compounds or organic matter. nih.gov

The specific intermediates and final degradation products will be influenced by the reaction conditions, such as the type of oxidant, pH, and the presence of catalysts. nih.gov The initial products of oxidative coupling are often dimers and oligomers. These larger molecules may be more persistent than the parent compound, but they can also undergo further oxidation, leading to ring-opening and eventual mineralization to carbon dioxide and water under favorable conditions.

Table 1: Potential Intermediates and Products from Oxidative Coupling of this compound

| Product Type | Formation Pathway | General Structure | Significance |

| Phenoxy Radical | One-electron oxidation of a phenol group. | A radical species with unpaired electron density on the oxygen and delocalized over the aromatic ring. | Key reactive intermediate initiating all subsequent coupling reactions. wikipedia.org |

| C-C Coupled Dimers | Radical-radical or radical-neutral coupling at ortho or para positions. | Biphenyl or polyphenyl structures connecting two parent molecules. | Represents the initial steps of polymerization and formation of larger, more complex structures. nih.gov |

| C-O Coupled Dimers | Radical-radical or radical-neutral coupling involving a phenoxy oxygen and a carbon on another ring. | Diaryl ether linkages forming larger oligomeric structures. | Can lead to the formation of Pummerer's ketone type adducts and other complex ethers. rsc.org |

| Dibenzofuran Derivatives | Intramolecular C-C or C-O bond formation. | A furan (B31954) ring fused with two benzene (B151609) rings. | A potential transformation product under certain oxidative conditions. |

| Quinone-type Structures | Further oxidation of the phenolic rings. | Structures containing a fully conjugated cyclic dione (B5365651) system. | Common intermediates in the degradation pathway of phenols, often colored. researchgate.net |

| Ring-Cleavage Products | Oxidative cleavage of the aromatic ring. | Aliphatic carboxylic acids and aldehydes (e.g., muconic acid derivatives). | Indicates the breakdown of the aromatic structure, a key step towards mineralization. researchgate.net |

Photochemical Transformations and Environmental Fate Modeling

The presence of aromatic rings and phenolic hydroxyl groups in this compound makes it susceptible to photochemical transformations. In aquatic environments, direct photolysis can occur through the absorption of UV radiation, leading to the excitation of the molecule and subsequent reactions such as oxidation or rearrangement. mdpi.commdpi.com The process is often initiated by the formation of a phenoxy radical, similar to other oxidative processes. nih.gov Indirect photolysis can also be a significant degradation pathway, involving reactive species present in sunlit natural waters, such as hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals. nih.govnih.gov These highly reactive species can attack the aromatic rings, leading to hydroxylation, ring cleavage, and ultimately, mineralization. mdpi.comnih.gov The degradation of phenolic compounds through photocatalysis, for instance using semiconductor particles like TiO₂, has been shown to proceed through the generation of hydroxyl radicals, forming intermediates like catechol, hydroquinone, and benzoquinone before eventual breakdown. mdpi.commdpi.com

Environmental fate modeling is a crucial tool for predicting the transport, distribution, and persistence of chemicals in the environment. oup.comup.ptresearchgate.net These models use the physicochemical properties of a compound, along with environmental parameters, to estimate its concentration in various environmental compartments such as air, water, soil, and sediment. up.ptresearchgate.net For this compound, key inputs for such models would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and degradation rate constants (e.g., for photolysis, hydrolysis, and biodegradation).

Fugacity-based models are commonly used to describe the partitioning of a chemical between different environmental media. researchgate.net These models can predict whether a compound is likely to accumulate in water, soil, or biota. Given the phenolic nature and expected high Kow value of this compound, it is anticipated to have a tendency to partition into organic-rich phases like sediment and biota. oup.com Quantitative Structure-Activity Relationship (QSAR) models can also be employed to estimate these properties and predict the environmental behavior of the compound when experimental data are scarce. oup.comnih.gov

Table 2: Key Aspects of Photochemical Transformation and Environmental Fate Modeling

| Aspect | Description | Relevance to this compound |

| Direct Photolysis | Degradation by direct absorption of solar radiation. | The phenolic and phenoxy-phenol structure suggests absorption in the environmentally relevant UV spectrum, making this a potential degradation pathway. mdpi.com |

| Indirect Photolysis | Degradation by reaction with photochemically generated reactive species (e.g., •OH). | Highly likely to be a significant pathway in natural waters, leading to oxidation and ring cleavage. nih.gov |

| Key Modeling Parameters | Physicochemical properties (Kow, water solubility, vapor pressure) and degradation rates. | These values determine the output of fate models. A high Kow would suggest partitioning to sediment and biota. oup.com |

| Environmental Fate Models | Mathematical tools (e.g., fugacity models, QSARs) to predict environmental distribution. | Used to estimate Predicted Environmental Concentrations (PECs) and identify compartments of accumulation. up.ptresearchgate.net |

| Predicted Environmental Compartments | Air, water, soil, sediment, biota. | Due to its likely low volatility and high hydrophobicity, it is expected to be found primarily in water, sediment, and biota. |

Hydrolytic Stability of Alkyl Phenoxy Phenols

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For alkyl phenoxy phenols, the key bond susceptible to hydrolysis is the ether linkage (C-O-C) between the two aromatic rings.

Aryl ethers, such as the phenoxy group in this compound, are generally known to be highly resistant to hydrolysis under typical environmental conditions (i.e., neutral pH and ambient temperature). The carbon-oxygen bond in aryl ethers is strong due to the sp² hybridization of the aromatic carbon and the delocalization of the oxygen's lone pair electrons into the aromatic ring. This gives the bond partial double-bond character, making it difficult to break.

Significant cleavage of aryl ether bonds typically requires harsh conditions, such as high temperatures and pressures, and the presence of strong acids or bases, which are not characteristic of most natural environments. nih.govbyjus.com While certain enzymes are capable of cleaving aryl ether bonds, the abiotic hydrolysis of compounds like this compound is expected to be a very slow process with a long half-life. Therefore, hydrolysis is generally not considered a significant degradation pathway for phenoxy phenols in the environment compared to oxidative and photochemical processes. Studies on the stability of phenolic antioxidants with ether linkages have also indicated that hydrolysis is not a primary degradation route under normal conditions.

Table 3: Factors Influencing the Hydrolytic Stability of Alkyl Phenoxy Phenols

| Factor | Influence on Hydrolysis Rate | Relevance to this compound |

| Bond Type | Aryl ether bonds (Ar-O-Ar) are significantly stronger and less reactive than alkyl ether bonds (R-O-R). | The phenoxy-phenol linkage is an aryl ether bond, contributing to its high stability. nih.gov |

| pH | Hydrolysis can be catalyzed by strong acids or bases, but is very slow at neutral pH. | Environmental pH (typically 6-9) is not extreme enough to cause significant hydrolysis. |

| Temperature | Higher temperatures increase the rate of hydrolysis. | Ambient environmental temperatures are too low for this to be a major degradation pathway. |

| Enzymatic Activity | Specific enzymes (etherases) can cleave ether bonds. | Biotic degradation via enzymatic hydrolysis could occur, but abiotic hydrolysis is negligible. |

Advanced Analytical Methodologies for the Detection and Quantification of 4 Ethyl 2 4 Ethylphenoxy Phenol

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of phenolic compounds due to its high resolution, sensitivity, and adaptability. publisso.de It is a separation and purification method used to obtain compounds with high purity, making it suitable for the isolation of specific phenolic molecules. mdpi.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of phenolic compounds. ucdavis.edu This technique employs a nonpolar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase, usually a mixture of water (often acidified with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For a molecule like 4-Ethyl-2-(4-ethylphenoxy)phenol, its relatively high hydrophobicity would lead to strong retention on a C18 column, allowing for effective separation from more polar matrix components.

Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is typically employed to separate complex mixtures containing compounds with a wide range of polarities. researchgate.net For instance, a method for analyzing diphenyl ether in workplace air utilizes a C18 column with a gradient of acetonitrile and water. publisso.de Similarly, methods for other phenolic compounds use gradient elution with acidified water and acetonitrile, achieving good separation and appreciable peak characteristics. researchgate.net

Table 1: Exemplary RP-HPLC Conditions for Analysis of Related Phenolic Compounds

| Analyte | Column | Mobile Phase | Detection | Reference |

| Diphenyl Ether | C18 | Acetonitrile / Water | DAD | publisso.de |

| Phenolic Compounds | C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile / 0.1% Phosphoric Acid in Water (Gradient) | DAD | researchgate.net |

| Polybrominated Diphenyl Ethers (PBDEs) | C18 | Acetonitrile / Water | ICP-MS | nih.gov |

Size Exclusion High-Performance Liquid Chromatography (SE-HPLC), also known as gel filtration chromatography when using aqueous mobile phases, separates molecules based on their hydrodynamic volume. This technique is particularly useful for analyzing oligomeric or polymeric compounds. As this compound is a dimeric structure, SE-HPLC could potentially be used to separate it from its monomeric precursors or other larger polyphenolic structures that might be present in a sample. The separation occurs as molecules travel through a column packed with porous particles; larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later.

Nano-Liquid Chromatography (nano-LC) represents a miniaturized version of HPLC that operates at very low flow rates (nL/min range). This technique offers significantly enhanced sensitivity, making it ideal for the analysis of trace amounts of compounds in complex biological or environmental samples. The coupling of nano-LC with high-resolution mass spectrometry would be a powerful tool for the definitive identification and quantification of this compound, even when present at very low concentrations.

To achieve unambiguous identification and reliable quantification, HPLC is often coupled with advanced detection systems.

HPLC-Diode Array Detection (DAD): A DAD detector acquires the UV-Vis spectrum for each point in the chromatogram. This provides not only quantitative data at a specific wavelength but also spectral information that can help in identifying the compound by comparing its spectrum with that of a known standard. For phenolic compounds, detection is often performed at wavelengths around 280 nm. publisso.de An HPLC-DAD method was developed for determining diphenyl ether in air samples, demonstrating the utility of this technique. publisso.de

HPLC-Mass Spectrometry (MS): The coupling of HPLC with Mass Spectrometry (HPLC-MS) is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and specificity of MS detection. researchgate.netnih.gov For a compound like this compound, HPLC-MS, and particularly HPLC-tandem MS (MS/MS), would allow for the determination of its molecular weight and the generation of specific fragmentation patterns. This information provides a high degree of confidence in its identification and can be used for highly selective quantification, even in complex matrices. For example, a method for the simultaneous determination of polybrominated diphenyl ethers and their hydroxylated analogs in human serum was developed using HPLC coupled with inductively coupled plasma mass spectrometry (ICP-MS), highlighting the power of hyphenated techniques for this class of compounds. nih.gov

Table 2: Performance of Hyphenated HPLC Techniques for Related Compounds

| Technique | Analyte(s) | Limit of Quantification (LOQ) | Application | Reference |

| HPLC-ICP-MS | Polybrominated Diphenyl Ethers | 0.060 - 0.081 ng/mL | Human Serum | nih.gov |

| HPLC-DAD | Diphenyl Ether | 0.71 mg/m³ (in air) | Workplace Air | publisso.de |

| LC-MS/MS | Phenolic Compounds | Not specified | Craft Beer and Worts | nih.gov |

Medium Pressure Liquid Chromatography (MPLC) and High-Performance Thin-Layer Chromatography (HPTLC)

While HPLC is a dominant analytical tool, other liquid chromatography techniques offer complementary advantages.

Medium Pressure Liquid Chromatography (MPLC): MPLC is a preparative chromatography technique that operates at lower pressures than HPLC but higher pressures than standard column chromatography. mdpi.com It is often used for the fractionation and purification of compounds from complex extracts before final analysis by HPLC or other methods. For isolating this compound from a synthetic reaction mixture or a natural extract, MPLC using stationary phases like silica (B1680970) gel or polyamide could be an effective initial step to enrich the target compound. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers high sample throughput and cost-effective analysis. researchgate.net For the analysis of phenolic compounds, HPTLC on silica gel plates with a suitable mobile phase can provide a clear "fingerprint" of a sample. nih.gov The separation of various phenolic compounds, including flavonoids and phenolic acids, has been demonstrated using HPTLC with mobile phases typically consisting of a mixture of nonpolar and polar solvents, such as toluene (B28343), acetone, and formic acid. nih.gov After separation, compounds can be visualized under UV light and quantified using a densitometer. HPTLC could serve as a rapid screening tool for the presence of this compound in multiple samples simultaneously.

Table 3: HPTLC Systems for the Analysis of Phenolic Compounds

| Stationary Phase | Mobile Phase | Application | Reference |

| Silica Gel 60F254 | Toluene: Acetone: Formic Acid (4.5:4.5:1) | Polyherbal Formulations | nih.gov |

| Silica Gel | n-Butanol / Water / Surfactant (SDS) | Model Phenolic Compounds | nih.gov |

| Silica Gel | Toluene / Ethyl Acetate (B1210297) / Methanol / Formic Acid | Wild Edible Fruits |

Development and Validation of Chromatographic Procedures for Specific Phenolic Compounds

The development of a reliable chromatographic method requires careful optimization and validation to ensure its accuracy, precision, and robustness. International guidelines outline key validation parameters that must be assessed. researchgate.net

For a new analytical procedure for this compound, the following validation steps, based on established practices for similar compounds, would be necessary:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by the separation of the analyte peak from other potential interferences and confirmed by techniques like MS.

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing standard solutions at several concentrations and calculating the coefficient of determination (R²), which should ideally be close to 1.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the analysis of polybrominated diphenyl ethers by HPLC-ICP-MS, LOQs in the range of 0.060 to 0.081 ng/mL were achieved. nih.gov

Accuracy: The closeness of the measured value to the true value. It is often determined by performing recovery studies on spiked samples. For instance, recoveries for polybrominated diphenyl ethers ranged from 79.1% to 89.9%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For the analysis of hydroxylated PBDEs, intra- and inter-day RSDs were below 4%. nih.gov

Molecularly Imprinted Technologies for Selective Separation

Molecularly Imprinted Polymers (MIPs) are highly cross-linked synthetic polymers engineered to have specific recognition sites for a target molecule (the "template") or structurally related compounds. affinisep.comwikipedia.org The process involves polymerizing functional monomers and a cross-linker around the template molecule. Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and functionality, allowing for highly selective rebinding of the target analyte. nih.gov

For this compound, a MIP could be synthesized using the target molecule itself or a close structural analog as the template. This MIP could then be used as a sorbent for Molecularly Imprinted Solid-Phase Extraction (MISPE). This would enable the selective extraction and pre-concentration of this compound from complex sample matrices, significantly reducing interferences and improving the sensitivity and reliability of subsequent chromatographic analysis. affinisep.com MIPs offer an advantage of high selectivity, physical robustness, and stability compared to biological receptors like antibodies. nih.gov

Applications in Advanced Materials and Chemical Intermediates

Role as a Synthetic Intermediate for Complex Molecular Architectures

As a synthetic intermediate, the compound offers multiple reaction sites for building larger, more complex molecules. The phenolic hydroxyl group can be readily functionalized, while the aromatic rings can undergo further substitution, allowing for its integration into diverse molecular frameworks.

Diaryl ethers are a known structural motif in high-performance polymers, prized for the thermal stability, chemical resistance, and rigidity they impart to the polymer backbone. semanticscholar.orgjsynthchem.com The compound 4-Ethyl-2-(4-ethylphenoxy)phenol could serve as a valuable monomer or co-monomer in the synthesis of advanced polymers such as poly(arylene ether)s.

The presence of both a phenoxy group and a phenolic hydroxyl function makes it a particularly interesting precursor for phenoxy-ether ligated catalysts. The hydroxyl group can act as a coordination site for a metal center, while the rest of the molecule forms a sterically bulky and electronically-tuned ligand. Such ligands are crucial in controlling the selectivity and activity of catalysts used in olefin polymerization. The ethyl groups on the phenyl rings would enhance the solubility of the resulting catalyst and polymer, a critical factor in homogeneous catalysis and polymer processing.

Table 1: Potential Contributions of this compound in Polymer Synthesis

| Structural Feature | Potential Contribution to Polymer/Catalyst Properties |

| Diaryl Ether Backbone | Enhances thermal stability and chemical inertness. |

| Phenolic -OH Group | Provides a reactive site for polymerization or a coordination point for a metal catalyst. |

| Ortho-Phenoxy Substituent | Creates a specific steric environment around the reactive site, influencing catalyst selectivity. |

| Para-Ethyl Groups | Increases solubility in organic solvents and can fine-tune the electronic properties of the aromatic system. |

Phenols are the quintessential building blocks for calixarenes, a class of macrocycles used extensively in supramolecular chemistry. researchgate.netnih.gov These cup-shaped molecules are synthesized through the condensation of a p-substituted phenol (B47542) with formaldehyde. nih.gov The traditional synthesis requires unsubstituted ortho-positions on the phenol to allow for the formation of methylene (B1212753) bridges that link the phenolic units.

Given this requirement, this compound is not a suitable precursor for conventional calixarene (B151959) synthesis because its ortho-position is blocked by the 4-ethylphenoxy group. This steric hindrance would prevent the necessary condensation reaction. However, this very feature could be exploited in the synthesis of non-traditional or "half-calixarene" structures. It could potentially be used as a capping agent in a calixarene synthesis or be incorporated into more complex, non-cyclic supramolecular structures where its bulk and specific geometry could be advantageous. Its structure does not lend itself to the typical synthesis of crown ethers.

Integration in Functional Materials Research

The compound's distinct functional groups allow for its incorporation into materials that can perform specific functions, such as molecular recognition or responding to external stimuli.

While not a direct precursor for traditional calixarenes, if this compound could be integrated into a macrocyclic host molecule, it would create a unique recognition cavity. The interior of such a host would be shaped by the bulky phenoxy and ethyl groups, creating a well-defined, hydrophobic pocket. This cavity could exhibit high selectivity for guest molecules that are complementary in size, shape, and chemical nature, binding them through hydrophobic and π-π stacking interactions with the aromatic rings. nih.gov The ether oxygen atoms could also offer weak hydrogen bond accepting sites, further tuning the recognition properties.

Dynamic covalent chemistry (DCvC) is a powerful strategy for creating "smart" materials that can adapt their structure and properties in response to environmental changes. nih.gov This field relies on reversible chemical reactions. Recent studies have demonstrated the dynamic and reversible nature of reactions between phenols and other functional groups like vinyl ethers and enol-ones. acs.orgacs.org

The phenolic hydroxyl group of this compound is capable of participating in these types of dynamic exchange reactions. By incorporating this molecule into a polymer network via these reversible bonds, it would be possible to create a dynamic covalent network (DCN). Such a material could be designed to be reprocessable, self-healing, or responsive to stimuli like pH or temperature, which would shift the equilibrium of the covalent bond formation. acs.org The rigidity of the diaryl ether backbone would provide structural integrity to the material, while the dynamic bonds would confer its responsive nature.

Potential in Catalyst Design and Development

Beyond its role as a precursor to catalyst ligands, the inherent structure of this compound suggests potential in the direct design of catalytic systems. The synthesis of diaryl ethers often employs copper or palladium-based catalysts. researchgate.netnih.gov The structure of this compound, being a diaryl ether itself, makes it a model for studying these catalytic C-O coupling reactions.

Furthermore, the combination of a Lewis basic ether oxygen and an acidic phenolic proton within the same molecule presents opportunities for creating bifunctional catalysts. After deprotonation, the resulting phenoxide is a strong nucleophile, while the ether oxygen can help coordinate a cation or substrate. This dual functionality could be harnessed in designing catalysts for specific organic transformations where both acidic and basic sites are required in close proximity. The bulky ethyl and phenoxy groups would create a defined steric pocket around this potential active site, influencing the selectivity of the catalyzed reaction.

Future Research Directions and Unexplored Avenues for 4 Ethyl 2 4 Ethylphenoxy Phenol

Development of Novel Stereoselective and Enantioselective Synthetic Pathways

The synthesis of 4-Ethyl-2-(4-ethylphenoxy)phenol presents an interesting challenge in achieving stereocontrol, particularly if chiral centers are introduced or if atropisomerism is considered. Currently, no specific stereoselective or enantioselective synthetic routes for this compound have been reported in the literature. However, established methods for the synthesis of diaryl ethers can be adapted and refined to achieve this goal.

Classical approaches like the Ullmann condensation and the Williamson ether synthesis are foundational methods for forming the diaryl ether linkage. wikipedia.orgwikipedia.org The Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide, could be a viable route. wikipedia.org Similarly, the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, could be adapted for the formation of the ether bond. wikipedia.orgjk-sci.com

Future research should focus on developing catalytic systems that can induce stereoselectivity. This could involve the use of chiral ligands in copper-catalyzed Ullmann-type reactions or the development of novel organocatalytic methods. The presence of the ethyl groups on both phenyl rings offers handles for directing stereochemistry.

Table 1: Potential Synthetic Strategies for this compound

| Reaction Type | Reactants | Potential Catalyst/Conditions | Key Challenges |

| Ullmann Condensation | 4-Ethylphenol (B45693) and a 2-halo-4-ethylphenol derivative | Copper salts (e.g., CuI, Cu₂O) with chiral ligands | High temperatures, potential for side reactions |

| Williamson Ether Synthesis | Sodium salt of 4-ethylphenol and a 2-halo-4-ethylphenol derivative | Phase-transfer catalyst | Competing elimination reactions |

| Buchwald-Hartwig Amination | A phenol and an aryl halide | Palladium catalyst with a chiral phosphine (B1218219) ligand | Ligand design for high enantioselectivity |

This table presents hypothetical reaction schemes based on established synthetic methodologies for diaryl ethers. The specific conditions and outcomes for the synthesis of this compound would require experimental validation.

In-depth Mechanistic Studies of Complex Environmental Transformation Pathways

The environmental fate of this compound is currently unknown. However, based on the behavior of related phenolic compounds and diphenyl ethers, several transformation pathways can be postulated. These compounds can undergo various degradation processes in the environment, including photodegradation, biodegradation, and oxidation. epa.govnih.govacs.org

Photodegradation: Aromatic ethers are known to undergo photolytic cleavage. acs.orgnih.gov Exposure to sunlight, particularly UV radiation, could lead to the cleavage of the ether bond in this compound, resulting in the formation of 4-ethylphenol and other phenolic derivatives. The ethyl side chains may also be susceptible to photo-oxidation.

Biodegradation: Microorganisms play a crucial role in the degradation of many organic pollutants. frontiersin.orgtandfonline.comresearchgate.netijrrjournal.com Bacteria and fungi are known to degrade phenolic compounds through various enzymatic pathways, often involving hydroxylation and ring cleavage. frontiersin.orgijrrjournal.comnih.gov The biodegradation of this compound could proceed through initial oxidation of the ethyl groups or hydroxylation of the aromatic rings, followed by cleavage of the ether linkage. The specific metabolic pathways would depend on the microbial communities present in the soil and water.

Future research should involve laboratory-based studies to simulate these environmental conditions and identify the primary degradation products and their kinetics.

Table 2: Predicted Environmental Fate Parameters for this compound

| Parameter | Predicted Value/Behavior | Basis for Prediction |

| Photodegradation Half-life | Moderate | Based on data for other non-brominated diphenyl ethers. acs.orgnih.gov |

| Biodegradability | Likely biodegradable under aerobic conditions | Based on the known microbial degradation of phenols and diphenyl ethers. epa.govfrontiersin.orgtandfonline.com |

| Soil Adsorption Coefficient (Koc) | High | Predicted based on the hydrophobicity of the molecule. |

| Bioaccumulation Potential | Moderate | Based on the octanol-water partition coefficient (LogP) of similar structures. |

The values in this table are predictive and require experimental verification. They are based on the general behavior of structurally related compounds.

Advanced In Silico Modeling for Predictive Reactivity and Stability Assessments

In the absence of experimental data, in silico modeling provides a powerful tool for predicting the properties and reactivity of this compound. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological or chemical activity, can be particularly useful. nih.govnih.govyoutube.comqsartoolbox.org

By utilizing QSAR models developed for phenols and diphenyl ethers, it is possible to estimate various parameters for this compound, such as its toxicity, environmental persistence, and potential for endocrine disruption. nih.gov Molecular docking simulations could also be employed to predict its interaction with biological targets, such as enzymes or receptors. nih.gov

Furthermore, computational chemistry methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, bond dissociation energies, and reaction pathways. This information would be invaluable for understanding its chemical reactivity and for designing synthetic routes and predicting degradation products.

Future research should focus on developing and validating specific QSAR models for this class of compounds and using advanced computational methods to build a comprehensive theoretical profile of this compound.

Exploration of Emerging Applications in Niche Chemical Fields and Nanotechnology

While no specific applications for this compound have been identified, its structural features suggest potential uses in several niche areas. The diphenyl ether scaffold is a common motif in various biologically active compounds and functional materials.

Materials Science: The presence of phenolic hydroxyl groups and the aromatic framework could make this compound a candidate for the synthesis of novel polymers, resins, or liquid crystals. Its structure might impart desirable thermal or mechanical properties.

Nanotechnology: Phenolic compounds have been increasingly utilized in nanotechnology for the synthesis and stabilization of nanoparticles. nih.govnih.govresearchgate.netmdpi.com The reducing and capping properties of the phenolic groups in this compound could be exploited for the green synthesis of metallic nanoparticles with potential applications in catalysis, sensing, or biomedicine. nih.govoup.com

Further research is needed to explore these potential applications through experimental synthesis and characterization of materials derived from or incorporating this compound.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies on Specific Chemical Interactions

Systematic modification of the this compound structure can provide valuable insights into its structure-activity relationships (SAR). By synthesizing a library of derivatives and evaluating their properties, researchers can identify the key structural features responsible for specific chemical or biological activities.

Key modifications could include:

Varying the alkyl substituents: Replacing the ethyl groups with other alkyl chains (e.g., methyl, propyl, butyl) to probe the effect of steric bulk and lipophilicity.

Introducing functional groups: Adding electron-withdrawing or electron-donating groups to the phenyl rings to modulate the electronic properties of the molecule.

Modifying the substitution pattern: Changing the positions of the ethyl and phenoxy groups on the aromatic rings.

Creating bisphenolic analogues: Synthesizing related structures with two phenolic hydroxyl groups to explore their potential as antioxidants or building blocks for polymers. nih.gov

These SAR studies would be crucial for optimizing the compound for any potential application, be it in materials science, nanotechnology, or as a scaffold for the development of new chemical entities.

Q & A

Q. What spectroscopic techniques are most effective for structural elucidation of 4-Ethyl-2-(4-ethylphenoxy)phenol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying substituent positions on the aromatic rings. For instance, -NMR can resolve ethyl groups (δ ~1.2–1.4 ppm for CH, δ ~2.5–3.0 ppm for CH) and phenolic protons (δ ~5.0–6.0 ppm, depending on hydrogen bonding). Infrared (IR) spectroscopy confirms phenolic O-H stretches (~3200–3600 cm) and ether linkages (C-O-C, ~1200–1250 cm). Mass spectrometry (MS) via electrospray ionization (ESI) or gas chromatography (GC-MS) provides molecular weight validation and fragmentation patterns .

Q. How can liquid-liquid extraction (LLE) be optimized for isolating this compound from complex mixtures?

- Methodological Answer : Phase equilibrium data, such as those modeled by the NRTL equation for phenol derivatives, guide solvent selection. For example, methyl isobutyl ketone (MIBK) exhibits high partitioning coefficients for phenolic compounds in aqueous systems. Temperature (25–50°C) and pH adjustments (to deprotonate the phenol for better organic-phase solubility) enhance extraction efficiency. Experimental validation using ternary phase diagrams (e.g., MIBK-water-phenol systems) is recommended .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity and solvation behavior of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as those employing the B3LYP functional, can predict electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potentials. Solvation models (e.g., COSMO-RS) estimate solubility parameters and partition coefficients by simulating solvent-solute interactions. These models require validation against experimental data, such as UV-Vis spectra or chromatographic retention times .

Q. What experimental controls are necessary to mitigate interference from phenol red in cytotoxicity assays involving this compound?

- Methodological Answer : Phenol red, a pH indicator in cell culture media, can interact with estrogen receptors or alter redox conditions, confounding results. Researchers should:

Q. How can discrepancies between computational solubility predictions and experimental data be resolved?

- Methodological Answer : Discrepancies often arise from oversimplified solvation models or neglecting polymorphic forms. To address this:

- Refine computational parameters (e.g., include explicit solvent molecules in molecular dynamics simulations).

- Experimentally measure solubility via gravimetric analysis or UV-Vis calibration curves across multiple solvents (e.g., ethanol, DMSO).

- Cross-validate with Hansen solubility parameters (HSPs) to account for polarity, hydrogen bonding, and dispersion forces .

Q. What strategies improve the synthesis yield of this compound via Ullmann coupling or nucleophilic aromatic substitution?

- Methodological Answer :

- Ullmann Coupling : Use CuI/1,10-phenanthroline catalysts in DMF at 110–130°C to couple 4-ethylphenol with 2-bromo-4-ethylphenol. Monitor reaction progress via TLC.

- Nucleophilic Substitution : Activate the electrophilic aromatic ring with electron-withdrawing groups (e.g., nitro) before displacement with 4-ethylphenol. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antioxidant activity in different assay systems?

- Methodological Answer :

- Assay-Specific Artifacts : DPPH and ABTS assays may overestimate activity due to solvent interactions (e.g., ethanol vs. aqueous buffers). Use multiple assays (FRAP, ORAC) for cross-validation.

- Standardize Protocols : Control pH, temperature, and incubation time. Report results as Trolox equivalents with ±SEM.

- LC-MS Profiling : Confirm compound stability under assay conditions to rule out degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.